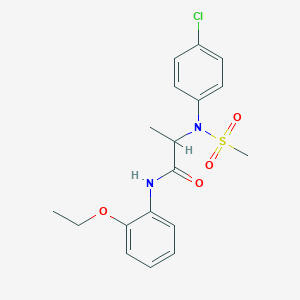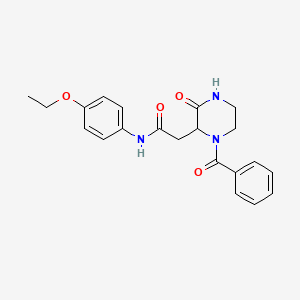
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CEP-26401, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of alaninamide derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide exerts its effects by inhibiting the activity of PARP, which is involved in the repair of DNA damage. By inhibiting PARP, N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide prevents the repair of single-strand breaks in DNA, leading to the accumulation of double-strand breaks and ultimately cell death. This mechanism has been found to be particularly effective in cancer cells, which have a higher rate of DNA damage and repair compared to normal cells.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have a range of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis, and reduction of inflammation. It has also been found to improve glucose tolerance and insulin sensitivity, reduce the accumulation of amyloid-beta protein in the brain, and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of cancer therapies with fewer side effects. However, one limitation of using N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One potential area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide and to identify any potential side effects or toxicity.
Scientific Research Applications
N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to exhibit anti-cancer properties by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Moreover, N~2~-(4-chlorophenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has shown neuroprotective effects by reducing the accumulation of amyloid-beta protein in the brain, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-4-25-17-8-6-5-7-16(17)20-18(22)13(2)21(26(3,23)24)15-11-9-14(19)10-12-15/h5-13H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIBFWZLDNYFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B4178741.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-ethylpiperazine](/img/structure/B4178745.png)
![3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4178768.png)
![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4178775.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4178785.png)
![methyl 6-tert-butyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4178788.png)
![5-ethyl-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4178793.png)

![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4178812.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B4178825.png)
![2-[(4-bromobenzyl)thio]-5-(4-chlorobenzyl)-1,3,4-oxadiazole](/img/structure/B4178835.png)

![3-(3-methylbenzyl)-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4178852.png)